2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride
Description
2-Fluoro-4-isobutoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a fluorine atom at the 2-position and an isobutoxy group (-OCH2CH(CH3)2) at the 4-position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The fluorine substituent enhances electronegativity and can influence electronic properties, while the bulky isobutoxy group may impart steric effects, altering reactivity and solubility compared to smaller substituents.
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c1-7(2)6-15-8-3-4-10(9(12)5-8)16(11,13)14/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQXTCCOYYXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-4-isobutoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-fluoro-4-isobutoxybenzene+chlorosulfonic acid→2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and changes in protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride, differing primarily in the substituent at the 4-position of the benzene ring. Key distinctions in molecular structure, physicochemical properties, and reactivity are summarized below.
Structural and Molecular Comparisons
*Calculated based on atomic masses from .
Key Observations:
Methoxy (): Smaller and less bulky than isobutoxy, likely increasing reactivity in nucleophilic substitutions due to reduced steric hindrance . Isobutoxy (Target): The branched alkyl chain significantly increases lipophilicity, which may reduce aqueous solubility but improve compatibility with nonpolar solvents or lipid membranes.
Electron-Withdrawing Effects :
- Fluorine at the 2-position in all compounds enhances electron withdrawal, activating the sulfonyl chloride group toward nucleophilic attack. However, the isobutoxy group (electron-donating via oxygen) may partially counteract this effect compared to the sulfonamido group (electron-withdrawing).
Steric Considerations :
Reactivity and Stability
Solubility and Physicochemical Properties
- Polar Substituents ( and ): Methanesulfonamido and methoxy groups improve solubility in polar solvents (e.g., methanol, acetone) .
- Lipophilic Substituents (Target) : Isobutoxy likely reduces aqueous solubility but enhances miscibility with organic solvents (e.g., dichloromethane, ethyl acetate).
Biological Activity
2-Fluoro-4-isobutoxybenzene-1-sulfonyl chloride is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a sulfonyl chloride group, imparts distinct reactivity that can be harnessed in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Fluoro Group : Enhances electrophilicity.
- Isobutoxy Group : Provides steric hindrance, influencing reactivity.
- Sulfonyl Chloride Group : Highly reactive towards nucleophiles, making it valuable for various chemical transformations.
The biological activity of this compound primarily arises from its electrophilic sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives can interact with various biological targets, potentially modifying protein functions through covalent bonding with nucleophilic residues.
Key Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride can react with amines and thiols to form sulfonamides or sulfonate derivatives.
- Covalent Modification : The compound may covalently modify proteins, impacting their activity and stability.
- Electrophilic Activation : The presence of the fluorine atom increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in biological systems.
Biological Applications
Research indicates that this compound has potential applications in various fields:
1. Medicinal Chemistry
The compound is being explored for its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to modify biomolecules makes it a candidate for drug development targeting specific enzymes or receptors.
2. Biochemical Research
The compound is utilized in studies aimed at understanding protein interactions and modifications. By covalently attaching to specific amino acid residues, researchers can investigate the functional consequences of such modifications on protein behavior and cellular processes.
3. Antimicrobial Activity
Preliminary studies suggest that derivatives formed from this compound may exhibit antimicrobial properties. This could be attributed to their ability to inhibit bacterial enzymes or disrupt cellular signaling pathways.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of sulfonyl chlorides, including this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
